Studies suggest that ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its anti-tumor activity by inhibiting epidermal growth factor receptor (EGFR) []. This inhibition is likely due to the compound's ability to bind to the active site of EGFR, potentially disrupting downstream signaling pathways involved in cell growth and proliferation.
The primary application of ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate identified through the provided literature is in anti-tumor research. This compound has shown promising inhibitory activity against A549 (lung adenocarcinoma) and HT29 (colorectal adenocarcinoma) cell lines, with particularly potent activity against A549 cells surpassing that of cisplatin []. This suggests its potential as a lead compound for developing novel anti-cancer therapeutics.
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: